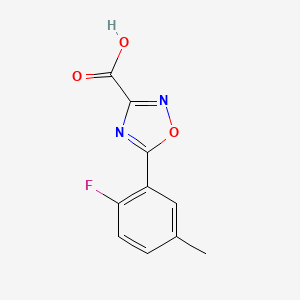

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name |

5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-5-2-3-7(11)6(4-5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGHWHKMGDWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoro-5-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the formation of oxadiazole rings, which are known for their pharmacological properties. The synthesis typically involves cyclization reactions that incorporate different substituents to enhance biological activity. For instance, studies have reported the synthesis of oxadiazole derivatives that exhibit promising anticancer properties by modifying the aromatic rings and introducing electron-withdrawing groups .

Anticancer Properties

Research indicates that 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity against Cancer Cell Lines : In vitro studies have shown that certain oxadiazole derivatives exhibit higher potency than traditional chemotherapeutics like 5-fluorouracil against specific cancer types such as colon and breast cancer .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, with some compounds triggering caspase activation and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Oxadiazoles are known to exhibit activity against a range of pathogens, including bacteria and fungi. Some derivatives have been reported to inhibit the growth of resistant strains, making them candidates for further development as antimicrobial agents .

Anticonvulsant Activity

Studies have explored the anticonvulsant potential of oxadiazole derivatives. Compounds synthesized from this compound have shown efficacy in animal models of epilepsy, suggesting a potential role in treating seizure disorders .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Test System | Result |

|---|---|---|---|

| This compound | Anticancer | Ca9-22 cell line | CC50 = 137.3 µM |

| Derivative A | Antimicrobial | Staphylococcus aureus | Inhibition zone = 15 mm |

| Derivative B | Anticonvulsant | MES seizure model | Significant reduction in seizures |

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The oxadiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

- 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(2-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Biological Activity

5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancers and inflammatory conditions. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-oxadiazole ring which contributes to its bioisosteric properties, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity : this compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. In vitro studies report IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces apoptosis involves the upregulation of p53 and activation of caspase pathways. Flow cytometry assays have confirmed that these compounds act in a dose-dependent manner to trigger apoptotic pathways in cancer cells .

Antimicrobial Properties

In addition to its anticancer properties, oxadiazole derivatives have shown antibacterial and antifungal activities. For example:

- Antibacterial Activity : Studies indicate that certain derivatives have exhibited significant activity against strains like Escherichia coli and Pseudomonas aeruginosa with varying MIC values .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving patients with acute lymphoblastic leukemia showed that treatment with oxadiazole derivatives resulted in significant tumor reduction and improved survival rates .

- Antimicrobial Efficacy : Clinical trials demonstrated that oxadiazole compounds could effectively reduce bacterial load in patients with chronic infections resistant to conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can ester hydrolysis be systematically validated?

A common synthetic strategy involves the hydrolysis of ester precursors. For example, ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate can be hydrolyzed using 2M aqueous KOH in ethanol or methanol at 80°C for 2 hours, yielding the carboxylic acid derivative with >90% efficiency . Validation includes monitoring reaction completion via TLC, followed by mass spectrometry (MS) to confirm the molecular ion peak (e.g., m/z 235.1 [M+H]+ for analogous compounds) . Recrystallization in ethanol ensures purity, with final characterization via /-NMR and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and molecular packing. This is critical for confirming the fluorophenyl and oxadiazole ring conformations .

- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. For example, exact mass calculations (e.g., 220.046–220.038 m/z range for related oxadiazoles) ensure accuracy .

- NMR spectroscopy : -NMR is essential for verifying fluorine substituent positions, while -NMR confirms methyl group integration on the phenyl ring .

Q. What purification techniques are recommended to achieve >95% purity for biological assays?

Recrystallization in ethanol or methanol is effective for removing unreacted starting materials or byproducts . For challenging separations, preparative HPLC with a C18 column and acidic mobile phase (0.1% formic acid) can resolve polar impurities. Purity is validated via HPLC-UV (≥95% at 254 nm) and corroborated by LC-MS to detect trace contaminants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

SAR analysis of analogous compounds (e.g., 5-(3,4-dichlorophenyl)-oxadiazoles) reveals that electron-withdrawing groups (e.g., -F, -Cl) enhance DNA gyrase inhibition. For instance, a 2-fluoro-5-methyl substitution may improve bacterial membrane penetration, as seen in compounds with IC values <2 µM against E. coli enzymes . Computational docking (e.g., AutoDock Vina) can predict binding affinities to gyrase B active sites, while in vitro assays (e.g., supercoiling inhibition) validate activity .

Q. What crystallographic insights can explain conformational stability or reactivity trends in this compound?

X-ray structures of related 1,2,4-oxadiazoles (e.g., 3-[3-(3-fluorophenyl)-oxadiazolyl]propionic acid) show planar oxadiazole rings with dihedral angles <10° relative to aryl substituents. The 2-fluoro-5-methyl group may induce steric hindrance, affecting intermolecular interactions in crystal lattices. SHELXL refinement can model disorder in flexible side chains, while Hirshfeld surface analysis quantifies hydrogen-bonding contributions to stability .

Q. How should researchers validate analytical methods for detecting degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS/MS, identifying major fragments (e.g., decarboxylated or oxadiazole ring-opened products) .

- Method validation : Assess linearity (R >0.99), precision (%RSD <2%), and LOD/LOQ using ICH Q2(R1) guidelines. Cross-validate with NMR for structural confirmation of degradants .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., ATP concentration in gyrase assays) or substituent electronic effects. For example, 5-(4-methoxyphenyl) analogs may show reduced activity due to decreased electrophilicity compared to fluoro-substituted derivatives . Meta-analysis using standardized protocols (e.g., CLSI guidelines) and multivariate regression (e.g., PLS-DA) can isolate critical SAR variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.